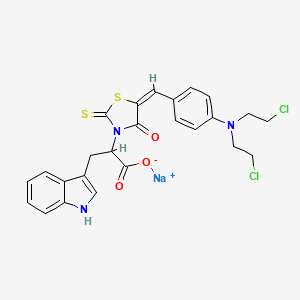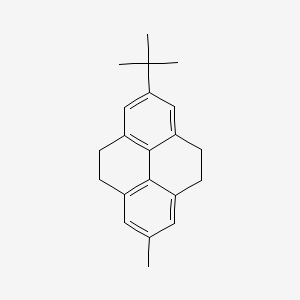
2-Tert-butyl-7-methyl-4,5,9,10-tetrahydropyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butyl-7-methyl-4,5,9,10-tetrahydropyrene is a substituted pyrene derivative Pyrene is a polycyclic aromatic hydrocarbon known for its extended rigid structure and photophysical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-7-methyl-4,5,9,10-tetrahydropyrene typically involves indirect methods due to the challenges associated with direct substitution of pyrene. One common approach is the Friedel-Crafts alkylation, where tert-butyl chloride is used as the electrophile . The reaction conditions often require a strong Lewis acid catalyst, such as aluminum chloride, to facilitate the substitution.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis techniques. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for achieving high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the aromatic ring or the substituents. Hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic aromatic substitution is possible, especially at the less sterically hindered positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in the presence of a Lewis acid for bromination.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Hydrogenated derivatives.
Substitution: Halogenated or nitrated pyrene derivatives.
Aplicaciones Científicas De Investigación
2-Tert-butyl-7-methyl-4,5,9,10-tetrahydropyrene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Tert-butyl-7-methyl-4,5,9,10-tetrahydropyrene involves its ability to participate in π-stacking interactions and hydrophobic effects. These interactions are crucial for its binding to nucleic acids and proteins. The molecular targets include aromatic residues in proteins and the bases in nucleic acids, facilitating non-covalent binding and stabilization .
Comparación Con Compuestos Similares
- 2-Methyl-4,5,9,10-tetrahydropyrene
- 2-Ethoxy-7-tert-butyl-4,5,9,10-tetrahydropyrene
- 2-Propoxy-7-tert-butyl-4,5,9,10-tetrahydropyrene
- 2-Acetyl-4,5,9,10-tetrahydropyrene
Comparison: Compared to its analogs, 2-Tert-butyl-7-methyl-4,5,9,10-tetrahydropyrene is unique due to the presence of both tert-butyl and methyl groups, which influence its steric and electronic properties. This combination enhances its stability and modifies its reactivity, making it a valuable compound for specific applications in materials science and biological research .
Propiedades
Número CAS |
108545-97-7 |
|---|---|
Fórmula molecular |
C21H24 |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
2-tert-butyl-7-methyl-4,5,9,10-tetrahydropyrene |
InChI |
InChI=1S/C21H24/c1-13-9-14-5-7-16-11-18(21(2,3)4)12-17-8-6-15(10-13)19(14)20(16)17/h9-12H,5-8H2,1-4H3 |
Clave InChI |
YHWAEYMNWLCFFP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C3C(=C1)CCC4=CC(=CC(=C43)CC2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


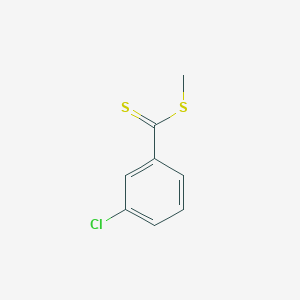
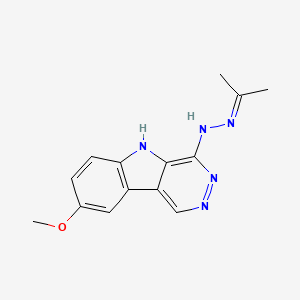
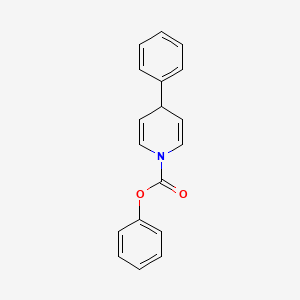
![S-[4-(4-Hydroxyphenoxy)butyl] dimethylcarbamothioate](/img/structure/B14330230.png)

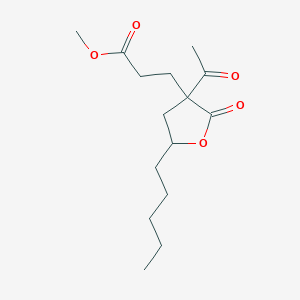
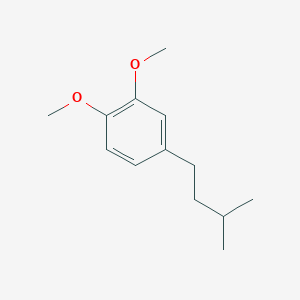
![1-(2-Chloroethyl)-4-[(2-methylphenyl)methyl]piperazine](/img/structure/B14330259.png)
![2-[(Chloroethynyl)sulfanyl]-2-methylpropane](/img/structure/B14330262.png)
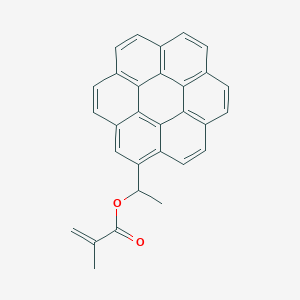
![1H-Isoindole-1,3(2H)-dione, 2-[(4-methoxyphenyl)amino]-](/img/structure/B14330269.png)
![1-[3-(Dimethylamino)propyl]-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B14330272.png)

